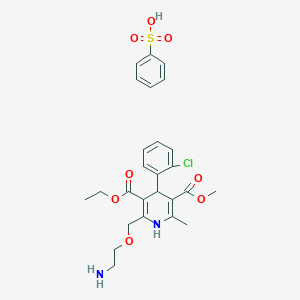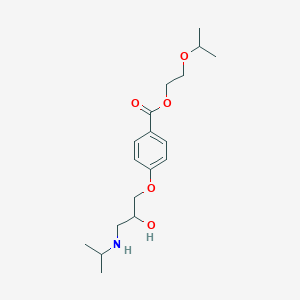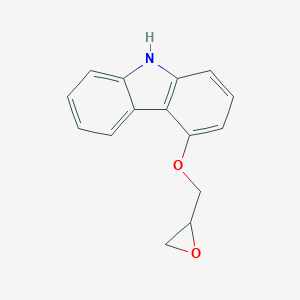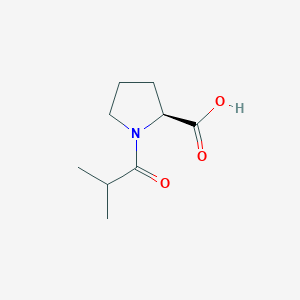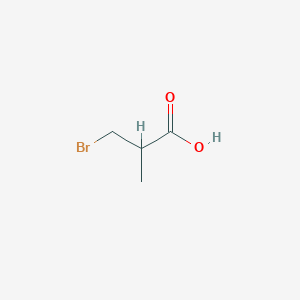
3-Brom-2-methylpropansäure
Übersicht
Beschreibung
Captopril EP Impurity D, also known as (2RS)-3-Bromo-2-methylpropanoic acid, is a chemical compound with the molecular formula C4H7BrO2 and a molecular weight of 167.00 g/mol . It is an impurity found in Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure .
Wissenschaftliche Forschungsanwendungen
Captopril EP-Verunreinigung D hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Pharmazeutische Analyse: Sie wird als Referenzstandard in der Qualitätskontrolle und der Verunreinigungsprofilbildung von Captopril verwendet.
Chemische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese verschiedener organischer Moleküle und Arzneimittel.
Biologische Studien: Forscher verwenden Captopril EP-Verunreinigung D, um die Stoffwechselwege und Abbauprodukte von Captopril zu untersuchen.
Wirkmechanismus
Captopril EP-Verunreinigung D selbst hat keine direkte therapeutische Wirkung. Als Verunreinigung in Captopril ist es wichtig, ihr Vorkommen und ihren möglichen Einfluss auf die Wirksamkeit und Sicherheit des Arzneimittels zu verstehen. Der primäre Wirkmechanismus von Captopril beinhaltet die Hemmung des Angiotensin-Converting-Enzyms (ACE), wodurch die Umwandlung von Angiotensin I zu Angiotensin II, einem starken Vasokonstriktor, verhindert wird . Dies führt zu einem niedrigeren Blutdruck und einer geringeren Belastung des Herzens .
Wirkmechanismus
Target of Action
It is known to act as an organic building block in the preparation of various compounds .
Mode of Action
It is known to be used as a building block for the preparation of beta-substituted acrylates
Biochemical Pathways
It is used in the preparation of various compounds, suggesting that it may play a role in multiple biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is known to be used in the preparation of various compounds, suggesting that it may have diverse effects depending on the context of its use .
Action Environment
As with any chemical compound, factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Captopril EP Impurity D involves the bromination of 2-methylpropanoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of Captopril EP Impurity D follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Captopril EP Impurity D undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in Captopril EP Impurity D can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or primary amines.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution Reactions: The major products include substituted derivatives of 2-methylpropanoic acid.
Oxidation Reactions: The major products include oxidized forms of the original compound, such as carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Captopril EP-Verunreinigung A:
Captopril EP-Verunreinigung B: Bekannt als (2RS)-2-Methyl-3-sulphanylpropansäure.
Captopril EP-Verunreinigung C: Bekannt als 3-Mercaptoisobuttersäure.
Einzigartigkeit der Captopril EP-Verunreinigung D
Captopril EP-Verunreinigung D ist aufgrund ihrer bromierten Struktur einzigartig, die sie von anderen Verunreinigungen unterscheidet. Dieses Bromatom ermöglicht spezifische Substitutionsreaktionen, die mit anderen Verunreinigungen nicht möglich sind .
Eigenschaften
IUPAC Name |
3-bromo-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXDXGYFXDDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-78-6, 80586-28-3 | |
| Record name | 3-Bromo-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56970-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromo-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-2-METHYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07304AI75I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a gas chromatographic method for determining 3-Bromoisobutyric Acid and its isomers?
A1: The research paper describes a gas chromatographic (GC) method for quantifying 3-Bromoisobutyric Acid and its isomers, including 2-bromoisobutyric acid and 2,3-dibromoisobutyric acid []. This method is significant because it allows for the separation and quantification of these structurally similar compounds. Understanding the presence and concentration of each isomer is crucial in various chemical and potentially biological applications, as different isomers may exhibit different reactivity or biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




